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molecular formula C9H13BrClN3 B8586290 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

Cat. No. B8586290
M. Wt: 278.58 g/mol
InChI Key: JPNZFPOGAMFPDY-UHFFFAOYSA-N
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Patent
US08324225B2

Procedure details

To a solution of 5-Bromo-2,4-dichloropyrimidine (4.56 g, 20 mmol) in Ethanol (9 mL) is added 1-Ethylpropylamine (2.6 mL, 22 mmol) and DIEA (7 mL, 40 mmol) at ambient temperature. The reaction mixture is stirred at ambient temperature for 16 hrs, then is concentrated in vacuo and the residue is purified by flash chromatography (silica gel, ethyl acetate:hexane=3:97 to 30:70) to give (5-Bromo-2-chloro-pyrimidin-4-yl)-(1-ethyl-propyl)-amine. MS (ESI) m/z 280 (M+H)+. 1H NMR (CDCl3, 400 MHz) δ 8.1 (s, 1H), 5.24 (d, 1H), 4.1 (m, 1H), 1.58 (m, 4H), 0.93 (t, 6H).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([CH:12]([NH2:15])[CH2:13][CH3:14])[CH3:11].CCN(C(C)C)C(C)C>C(O)C>[Br:1][C:2]1[C:3]([NH:15][CH:12]([CH2:13][CH3:14])[CH2:10][CH3:11])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)C(CC)N
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (silica gel, ethyl acetate:hexane=3:97 to 30:70)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)NC(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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